molecular formula C8H3ClF3N B1587429 3-Chloro-5-(trifluoromethyl)benzonitrile CAS No. 693245-52-2

3-Chloro-5-(trifluoromethyl)benzonitrile

Cat. No.: B1587429
CAS No.: 693245-52-2
M. Wt: 205.56 g/mol
InChI Key: RLHYYDKFOQSWIB-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H3ClF3N . It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)benzonitrile typically involves the chlorination and nitration of benzotrifluoride derivatives. One common method includes the following steps :

    Chlorination: Benzotrifluoride is chlorinated to form 4-chlorobenzotrifluoride.

    Nitration: The chlorinated product undergoes nitration to introduce the nitro group.

    Reduction: The nitro group is then reduced to form the corresponding amine.

    Cyanation: Finally, the amine is converted to the nitrile group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of specific catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the chlorine atom.

    4-(Trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group at the 4-position.

    3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups instead of one

Uniqueness

3-Chloro-5-(trifluoromethyl)benzonitrile is unique due to the presence of both chlorine and trifluoromethyl groups, which can significantly influence its reactivity and properties. The combination of these substituents can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHYYDKFOQSWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404548
Record name 3-chloro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693245-52-2
Record name 3-chloro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)benzonitrile
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